molecular formula C8H13N3O2 B13624798 2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid

2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid

Cat. No.: B13624798
M. Wt: 183.21 g/mol
InChI Key: XZDCFXBREORFMX-UHFFFAOYSA-N
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Description

2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid is a compound that features both an amino group and an imidazole ring. This unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine. The presence of the imidazole ring, which is a common motif in many biologically active molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the amino group, resulting in different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological functions.

    Imidazole-4-acetic acid: Another imidazole-containing compound with distinct properties and applications.

Uniqueness: 2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature sets it apart from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-3-(1-ethylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-2-11-4-3-10-7(11)5-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3,(H,12,13)

InChI Key

XZDCFXBREORFMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CC(C(=O)O)N

Origin of Product

United States

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